molecular formula C15H12BrN5O2S2 B2965310 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 476482-65-2

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2965310
CAS No.: 476482-65-2
M. Wt: 438.32
InChI Key: CLOUHBWZPVLQHT-UHFFFAOYSA-N
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Description

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C15H12BrN5O2S2 and its molecular weight is 438.32. The purity is usually 95%.
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Properties

IUPAC Name

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-bromo-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN5O2S2/c1-20-11-10(12(22)19-14(20)23)21(13(16)18-11)6-7-24-15-17-8-4-2-3-5-9(8)25-15/h2-5H,6-7H2,1H3,(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOUHBWZPVLQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476482-65-2
Record name 7-(2-(1,3-BENZOTHIAZOL-2-YLTHIO)ET)-8-BR-3-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS Number: 476482-01-6) is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula: C16H14BrN5O2S2
  • Molecular Weight: 452.35 g/mol
  • Purity: ≥ 98% .

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential therapeutic applications, particularly in neuropharmacology and antimicrobial activity.

Anticonvulsant Activity

Recent studies have indicated that compounds with similar structures exhibit anticonvulsant properties. For instance, derivatives of purine and benzothiazole have shown efficacy in models of epilepsy. The mechanisms involved include modulation of voltage-gated sodium channels and GABA receptors, which are critical in controlling neuronal excitability.

Key Findings:

  • Compounds structurally related to 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-3-methylpurine have demonstrated significant anticonvulsant activity in various animal models.
  • A study reported that a similar compound exhibited an effective dose (ED50) of 15.2 mg/kg in the PTZ test, indicating strong anticonvulsant potential .

Antimicrobial Activity

Benzothiazole derivatives have been extensively researched for their antimicrobial properties. The compound's structure suggests potential activity against various pathogens.

Research Data:
A recent review highlighted several benzothiazole-based compounds with notable antimicrobial efficacy. For example:

CompoundStructureIC50 (μM)MIC (μM)
7aH7.7 ± 0.80.08
7b2-ClNT0.32
7c4-ClNT0.32
7d2,4-Di ClNT0.25
7e4-F9.2 ± 1.50.09
INH0.2

The compound's ability to inhibit microbial growth suggests it may be a candidate for further development as an antimicrobial agent .

The proposed mechanisms underlying the biological activities of this compound include:

  • Ion Channel Modulation: Similar compounds have been shown to interact with voltage-gated sodium channels, affecting neurotransmitter release and neuronal firing rates.
  • GABA Receptor Interaction: Compounds that enhance GABAergic transmission can provide anticonvulsant effects by increasing inhibitory neurotransmission in the central nervous system .
  • Antimicrobial Pathways: The benzothiazole moiety is known to interfere with bacterial cell wall synthesis and disrupt metabolic pathways essential for bacterial survival .

Case Studies

Several case studies have documented the efficacy of related compounds in vivo:

  • A study on a series of purine derivatives showed significant anticonvulsant effects with favorable therapeutic indices, suggesting a robust safety profile alongside efficacy .
  • In vitro studies on benzothiazole derivatives indicated potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, further supporting the compound's potential as an antimicrobial agent .

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